Ethyl 5-ethoxy-2-nitrobenzoate
CAS No.:
Cat. No.: VC18718542
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO5 |
|---|---|
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | ethyl 5-ethoxy-2-nitrobenzoate |
| Standard InChI | InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | QROJGLXXGGCUGR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereoelectronic Properties
Ethyl 5-ethoxy-2-nitrobenzoate has the molecular formula C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol . The benzene ring’s substitution pattern creates distinct electronic effects:
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The nitro group at position 2 is a strong electron-withdrawing meta-director, polarizing the aromatic system and influencing reactivity.
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The ethoxy group at position 5 acts as an electron-donating ortho/para-director, creating regiochemical competition during electrophilic substitution .
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The ester moiety at position 1 contributes to the compound’s lipophilicity, with a calculated LogP of ~2.6 , suggesting moderate solubility in organic solvents.
The spatial arrangement of substituents imposes steric constraints, as evidenced by analogs like ethyl 5-methyl-2-nitrobenzoate (CAS 54064-40-3), which shares similar steric bulk at position 5 .
Synthetic Pathways and Reaction Mechanisms
Byproduct Formation and Optimization
Competing reactions, such as over-ethoxylation or para-nitration, are mitigated by:
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Temperature control: Reflux conditions (e.g., 7 hours at 100°C) enhance selectivity .
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Solvent choice: Polar aprotic solvents like dioxane favor nucleophilic substitution .
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Stoichiometry: A 1:1 molar ratio of phenol to alkylating agent minimizes di-substitution .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
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Melting point: Analogous compounds (e.g., methyl 5-acetamido-4-ethoxy-2-nitrobenzoate) exhibit melting points between 104–109°C , suggesting a similar range for the target compound.
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Solubility:
Spectroscopic Characterization
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¹H NMR:
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IR spectroscopy:
Applications in Organic Synthesis and Pharmaceuticals
Intermediate in Heterocyclic Synthesis
Ethyl 5-ethoxy-2-nitrobenzoate serves as a precursor for:
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